Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3 |
InChI Key |
PKNQPQCDXARDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under UV light, and the resulting product can be further derivatized through various transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the photochemical reactions used in laboratory settings. This would require specialized equipment to ensure consistent exposure to UV light and efficient handling of reagents.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the bicyclic ring.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as a building block for creating more complex molecules. Its unique structure allows for the exploration of new chemical spaces .
Biology and Medicine: The compound’s bicyclic structure makes it a potential candidate for drug development. It can be used to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism by which tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects is primarily through its interactions with molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved would depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2-azabicyclo[2.1.1]hexane scaffold is highly versatile, with modifications at positions 4, 5, or 1 leading to distinct physicochemical and functional properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of 2-Azabicyclo[2.1.1]hexane Derivatives
Key Findings:
Functional Group Impact: The 5-acetyl derivative (359779-73-0) is distinct in enabling ketone-specific reactivity, whereas 5-amino analogs (e.g., 1403766-80-2) are tailored for nucleophilic substitutions. Hydroxyl (CID 146081949) and aminomethyl (1250997-62-6) substituents enhance polarity, improving aqueous solubility compared to the nonpolar parent scaffold (467454-33-7) .
Stereochemical Variations: Stereoisomers (e.g., exo vs. endo 5-amino derivatives) exhibit divergent pharmacological profiles. For example, the exo-5-amino isomer (1251016-11-1) shows improved binding to serine proteases due to spatial orientation .
Applications in Drug Discovery :
Biological Activity
Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, with the CAS number 359779-73-0, is a bicyclic compound notable for its unique azabicyclo structure. The molecular formula is and it has a molar mass of approximately 225.29 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity with various biological targets.
Chemical Structure and Properties
The compound features a tert-butyl group, an acetyl group, and a nitrogen atom incorporated into a bicyclic framework. This structural arrangement contributes to its chemical reactivity and potential biological properties. The following table summarizes key features of related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1R,4S,5S)-rel-tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | 615575-67-2 | Stereoisomer with potential neuroprotective effects |
| Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | N/A | Similar bicyclic structure with different stereochemistry |
| Tert-butyl 5-acetylpyrrolidine derivative | N/A | Exhibits antimicrobial activity |
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, including neuroprotective effects, antimicrobial properties, and potential applications in treating neurological disorders.
Neuroprotective Effects
Studies have suggested that certain stereoisomers of azabicyclo compounds can provide neuroprotection by modulating neurotransmitter systems or exhibiting antioxidant properties. For example, (1R,4S,5S)-rel-tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has shown promise in preclinical models for reducing neuronal damage in conditions like Alzheimer's disease.
Antimicrobial Activity
Other derivatives of azabicyclo compounds have demonstrated antimicrobial activity against various pathogens. The structural similarities among these compounds suggest that this compound may also possess similar properties.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems:
- Binding Affinity : Research has focused on the binding affinity of this compound to various receptors and enzymes.
- Mechanism of Action : Understanding the mechanism through which this compound exerts its effects can lead to the development of targeted therapies.
- In Vivo Studies : Animal models are used to evaluate the efficacy and safety of this compound in treating specific diseases.
Case Study 1: Neuroprotection in Rodent Models
A study investigated the neuroprotective effects of (1R,4S,5S)-rel-tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate in rodent models of neurodegeneration. The results indicated a significant reduction in markers of oxidative stress and inflammation in treated animals compared to controls.
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial efficacy of related bicyclic compounds against Staphylococcus aureus and Escherichia coli. The results highlighted a dose-dependent response, suggesting potential therapeutic applications in treating bacterial infections.
Q & A
Q. What are the standard synthetic routes for tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate?
The compound is typically synthesized via photochemical [2+2] cycloaddition of 1,5-dienes under UV light, forming the bicyclic core. Subsequent functionalization introduces the acetyl group. Reaction conditions (e.g., solvent, light intensity) must be tightly controlled to avoid side products. Post-synthetic steps may include Boc protection/deprotection or acetylation using reagents like acetyl chloride .
Q. How is the structural characterization of this bicyclic compound performed?
- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) resolves stereochemistry and substituent positions.
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving bicyclic ring conformations and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and purity.
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, THF) but less so in water.
- Stability : Sensitive to strong acids/bases due to the tert-butyloxycarbonyl (Boc) group. Store under inert atmosphere at –20°C.
- LogP : Estimated ~1.7 (via computational models), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can photochemical [2+2] cycloaddition be optimized for scalable synthesis?
- Reaction parameters : Use UV lamps (254–365 nm) with quartz reactors for uniform light penetration.
- Solvent selection : Non-polar solvents (e.g., hexane) minimize side reactions; THF enhances diene reactivity.
- Scale-up strategies : Continuous-flow reactors improve yield consistency and safety by reducing photodegradation .
Q. What methodologies address stereochemical inconsistencies during bicyclic ring formation?
Substituent effects on torquoselectivity can lead to divergent stereoisomers. Strategies include:
- Chiral auxiliaries : Temporarily fix stereocenters during synthesis.
- Computational modeling : DFT calculations predict transition-state geometries to guide reagent choice (e.g., silver salts for bromine-mediated rearrangements) .
- Dynamic NMR : Monitor ring-flipping dynamics to resolve conformational ambiguities .
Q. How do substituents at C-3 or C-5 influence reactivity in halogenation or reduction reactions?
- Bromination : 3-endo-methyl substituents favor rearranged dibromides (e.g., 5-anti-6-anti-dibromo derivatives), while 5-methyl groups yield unrearranged products. Mercury(II) salts enhance iodide displacement in aziridinium intermediates .
- Reduction : LiAlH₄ selectively reduces carboxylates to alcohols without disrupting the bicyclic core. Steric hindrance from the tert-butyl group slows reaction kinetics .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported reaction yields for bicyclic derivatives?
- Variable factors : Trace moisture degrades Boc groups; rigorous drying of solvents/reactants is critical.
- Analytical validation : Cross-check yields via HPLC (C18 columns) and ¹H NMR integration.
- Case study : In photocycloadditions, yields vary with diene concentration; optimize to 0.1–0.5 M to balance reactivity vs. side-product formation .
Q. What strategies validate the biological activity of this compound against conflicting assay results?
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to enzymes/receptors.
- Pharmacokinetic profiling : Compare bioavailability (e.g., 75% in rodent models) and half-life (4 hours) across species to identify interspecies metabolic differences .
Methodological Tables
Table 1. Key Synthetic Parameters for Photochemical [2+2] Cycloaddition
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| UV Wavelength | 300–350 nm | Maximizes diene excitation |
| Solvent Polarity | Low (e.g., hexane) | Reduces side reactions |
| Reaction Time | 6–12 hours | Balances conversion vs. degradation |
| Diene Concentration | 0.1–0.5 M | Avoids quenching |
Table 2. Pharmacokinetic Profile in Rodent Models
| Parameter | Value | Method |
|---|---|---|
| Bioavailability | 75% | Plasma AUC (oral vs. IV dosing) |
| Half-life (t₁/₂) | 4 hours | Non-compartmental analysis |
| Cmax | 12 µM | LC-MS/MS quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
